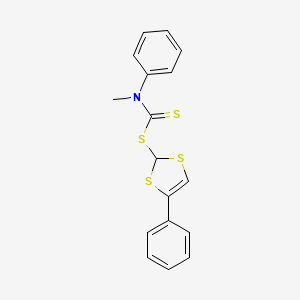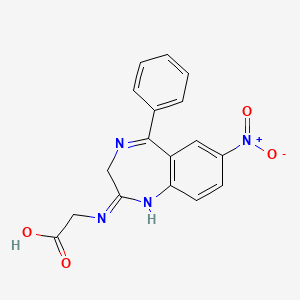
N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is notable for its unique structure, which includes a nitro group and a glycine moiety, potentially contributing to its distinct pharmacological profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone and glycine ester hydrochloride.
Reaction Conditions: These starting materials are reacted in dry pyridine, with the reaction mixture being heated to facilitate the formation of the benzodiazepine core.
Intermediate Formation: The intermediate product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Final Product: The final step involves the hydrolysis of the ester group to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, potentially altering its pharmacological properties.
Substitution: The benzodiazepine core can undergo substitution reactions, particularly at the 5-phenyl position, to create various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of halogenated benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on neurotransmitter systems, particularly its interaction with gamma-aminobutyric acid (GABA) receptors.
Medicine: Research is ongoing to explore its potential as an anxiolytic, sedative, and anticonvulsant agent.
Industry: It may be used in the development of new pharmaceuticals with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA receptors. By enhancing GABA binding activity, the compound promotes somnolence, muscle relaxation, and a decrease in anxiety. This interaction is crucial for its potential therapeutic effects in treating anxiety, insomnia, and seizures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrazepam: A benzodiazepine with similar sedative and anxiolytic properties.
Diazepam: Another well-known benzodiazepine used for its muscle relaxant and anticonvulsant effects.
Nimetazepam: Shares structural similarities and pharmacological properties with N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine.
Uniqueness
This compound is unique due to the presence of the glycine moiety, which may contribute to its distinct pharmacokinetic and pharmacodynamic profile. This structural feature sets it apart from other benzodiazepines and may offer advantages in terms of efficacy and safety.
Eigenschaften
CAS-Nummer |
61197-98-6 |
|---|---|
Molekularformel |
C17H14N4O4 |
Molekulargewicht |
338.32 g/mol |
IUPAC-Name |
2-[(7-nitro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-ylidene)amino]acetic acid |
InChI |
InChI=1S/C17H14N4O4/c22-16(23)10-18-15-9-19-17(11-4-2-1-3-5-11)13-8-12(21(24)25)6-7-14(13)20-15/h1-8H,9-10H2,(H,18,20)(H,22,23) |
InChI-Schlüssel |
HRFHOYLVYYTDHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NCC(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


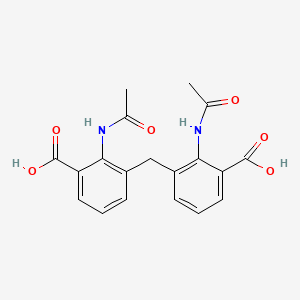
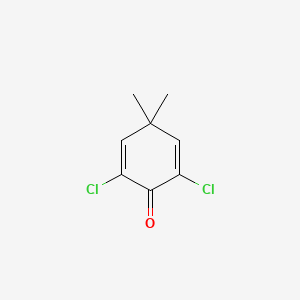
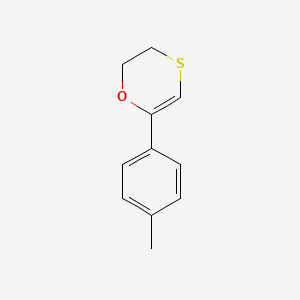
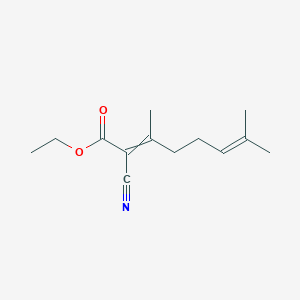
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
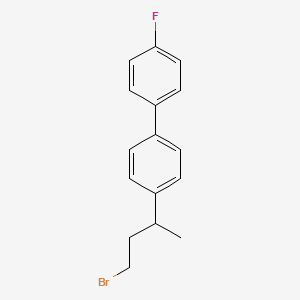
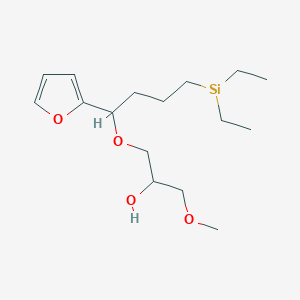
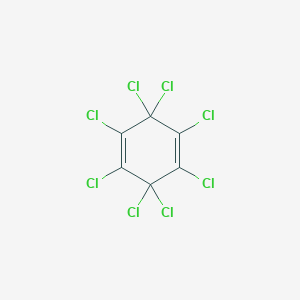
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)

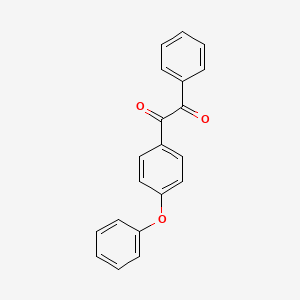
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)
